molecular formula C13H28N2O2 B11730043 tert-Butyl (4-(diethylamino)butyl)carbamate

tert-Butyl (4-(diethylamino)butyl)carbamate

Cat. No.: B11730043
M. Wt: 244.37 g/mol
InChI Key: NFNGYYZDLCLINN-UHFFFAOYSA-N
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Description

tert-Butyl (4-(diethylamino)butyl)carbamate: is an organic compound with the molecular formula C13H28N2O2. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research. The compound features a tert-butyl group, a diethylamino group, and a butyl chain, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(diethylamino)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(diethylamino)butyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (4-(diethylamino)butyl)carbamate can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in tetrahydrofuran or dichloromethane.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (4-(diethylamino)butyl)carbamate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(diethylamino)butyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The diethylamino group can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N,N-Diethyl-4-aminobutyl carbamate
  • tert-Butyl N-(4-aminobutyl)carbamate

Uniqueness

tert-Butyl (4-(diethylamino)butyl)carbamate is unique due to the presence of both a tert-butyl group and a diethylamino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering versatility that similar compounds may lack.

Properties

Molecular Formula

C13H28N2O2

Molecular Weight

244.37 g/mol

IUPAC Name

tert-butyl N-[4-(diethylamino)butyl]carbamate

InChI

InChI=1S/C13H28N2O2/c1-6-15(7-2)11-9-8-10-14-12(16)17-13(3,4)5/h6-11H2,1-5H3,(H,14,16)

InChI Key

NFNGYYZDLCLINN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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